molecular formula C12H24N2O4 B2765090 tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate CAS No. 1037073-41-8

tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate

Cat. No.: B2765090
CAS No.: 1037073-41-8
M. Wt: 260.334
InChI Key: TYIJDOGDSSTJGJ-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate (CAS: 1037073-41-8) is a carbamate derivative characterized by a tert-butyl-protected amine group and a 3-methoxypropyl carbamoyl ethyl side chain. This compound is utilized in organic synthesis, particularly in peptide chemistry and drug development, where the tert-butyl group acts as a protective moiety for amines during multi-step reactions . Its structural features, including the methoxypropyl chain, influence solubility and reactivity, making it distinct from other carbamate analogs.

Properties

IUPAC Name

tert-butyl N-[1-(3-methoxypropylamino)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-9(10(15)13-7-6-8-17-5)14-11(16)18-12(2,3)4/h9H,6-8H2,1-5H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIJDOGDSSTJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCOC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and related tert-butyl carbamates:

Compound Name (CAS) Substituent/Functional Group Key Properties/Applications Purity (Source)
Target compound (1037073-41-8) 3-Methoxypropyl carbamoyl ethyl Enhanced solubility in polar solvents; peptide synthesis 96% (Combi-Blocks)
tert-Butyl (3-methacrylamidopropyl)carbamate (N/A) Methacrylamido propyl Polymer chemistry applications N/A
tert-Butyl 2-(methylamino)acetate (5616-81-9) Methylamino acetate Nucleophilic reactivity; intermediate in alkaloid synthesis 98% (Combi-Blocks)
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (1286274-19-8) 3-Fluorophenyl cyclopropyl Pharmaceutical intermediates; metabolic stability N/A
Key Observations:
  • Solubility: The 3-methoxypropyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate .
  • Reactivity: Compounds with methylamino groups (e.g., tert-Butyl 2-(methylamino)acetate) exhibit higher nucleophilic reactivity due to the unprotected amine, unlike the target compound’s protected tertiary amine .
  • Applications : The methacrylamido derivative () is tailored for polymer crosslinking, whereas the fluorinated analog () is designed for drug candidates requiring metabolic stability .

Research Findings and Implications

  • Stability : The tert-butyl group confers thermal and hydrolytic stability, making the target compound suitable for long-term storage and multi-step syntheses .
  • Industrial Relevance : Compounds with methoxy or fluorinated substituents (e.g., ) are prioritized in pharmaceuticals, whereas the target compound’s balance of solubility and stability supports peptide-based drug development .

Biological Activity

tert-Butyl N-{1-[(3-methoxypropyl)carbamoyl]ethyl}carbamate (CAS No. 1037073-41-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C12H24N2O4
  • Molecular Weight : 260.33 g/mol
  • Synonyms : Carbamic acid, N-[2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester

The primary biological activity of this compound involves its interaction with voltage-gated sodium channels . The compound selectively enhances the slow inactivation of these channels, which leads to a reduction in neuronal excitability. This modulation of sodium channels may influence various biochemical pathways related to neuronal development and axonal growth.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against specific proteases, including those related to viral infections. For instance, a study evaluated the compound's effect on the SARS-CoV 3CL protease, revealing promising results in terms of inhibition potency .

Table 1: Inhibition Potency Against SARS-CoV Protease

CompoundIC50 (μM)K (μM)
This compound5.90.0041
Control Compound A10.7-
Control Compound B23-

Case Studies

Several studies have investigated the biological implications of this compound:

  • Neuronal Excitability : Research indicated that the compound significantly reduces neuronal excitability by enhancing the slow inactivation of voltage-gated sodium channels. This effect was measured using electrophysiological techniques on neuronal cell lines.
  • Enzyme Inhibition : A study focused on the enzyme inhibition properties of this compound showed that it could serve as a lead for developing new antiviral agents targeting proteases involved in viral replication .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using human liver cell lines (HepG2). The results indicated that while some derivatives exhibited cytotoxic properties, this compound maintained a favorable safety profile at certain concentrations .

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